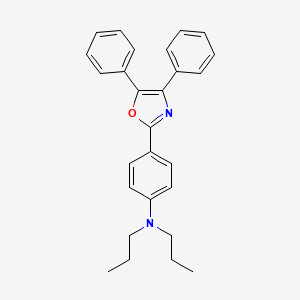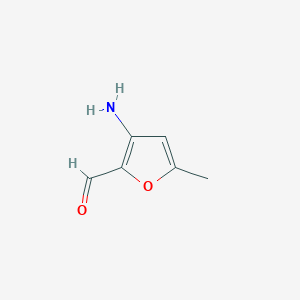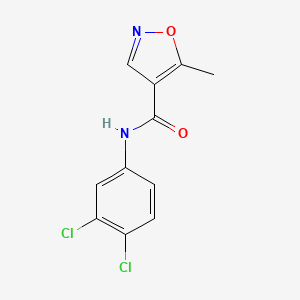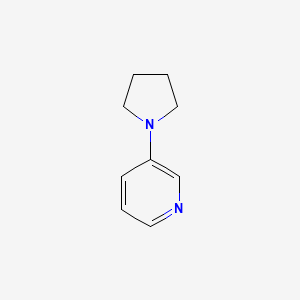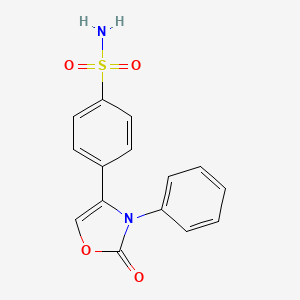
4-(2-Oxo-3-phenyl-1,3-oxazol-4-yl)benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-oxo-3-phenyl-2,3-dihydrooxazol-4-yl)benzenesulfonamide is a heterocyclic compound that features both an oxazole ring and a benzenesulfonamide group. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-oxo-3-phenyl-2,3-dihydrooxazol-4-yl)benzenesulfonamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-aminobenzenesulfonamide with phenylglyoxal in the presence of a base, leading to the formation of the oxazole ring . The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the temperature is maintained at around 60-80°C to facilitate the cyclization process.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.
化学反应分析
Types of Reactions
4-(2-oxo-3-phenyl-2,3-dihydrooxazol-4-yl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions, typically under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction could produce amine derivatives.
科学研究应用
4-(2-oxo-3-phenyl-2,3-dihydrooxazol-4-yl)benzenesulfonamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development.
Medicine: Preliminary studies suggest that it may have anti-inflammatory and anti-cancer properties.
Industry: It can be used in the development of new materials with specific properties, such as enhanced thermal stability.
作用机制
The mechanism of action of 4-(2-oxo-3-phenyl-2,3-dihydrooxazol-4-yl)benzenesulfonamide involves its interaction with specific molecular targets. For instance, it may inhibit enzyme activity by binding to the active site, thereby preventing substrate access. The exact pathways and molecular targets can vary depending on the specific biological context .
相似化合物的比较
Similar Compounds
- 4-(2-oxo-3-ethyl-2,3-dihydrooxazol-4-yl)benzenesulfonamide
- 4-(2-oxo-3-methyl-2,3-dihydrooxazol-4-yl)benzenesulfonamide
Uniqueness
4-(2-oxo-3-phenyl-2,3-dihydrooxazol-4-yl)benzenesulfonamide is unique due to the presence of the phenyl group, which can influence its biological activity and chemical reactivity. This distinguishes it from similar compounds that may have different substituents on the oxazole ring, leading to variations in their properties and applications .
属性
CAS 编号 |
221216-60-0 |
|---|---|
分子式 |
C15H12N2O4S |
分子量 |
316.3 g/mol |
IUPAC 名称 |
4-(2-oxo-3-phenyl-1,3-oxazol-4-yl)benzenesulfonamide |
InChI |
InChI=1S/C15H12N2O4S/c16-22(19,20)13-8-6-11(7-9-13)14-10-21-15(18)17(14)12-4-2-1-3-5-12/h1-10H,(H2,16,19,20) |
InChI 键 |
RPTFKXDBRBKHQU-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)N2C(=COC2=O)C3=CC=C(C=C3)S(=O)(=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


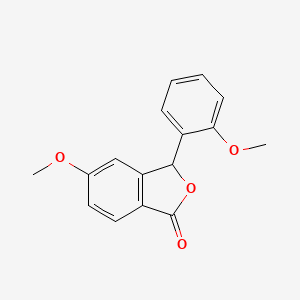
![2-(Methylthio)benzo[d]oxazole-5-acetonitrile](/img/structure/B12878363.png)
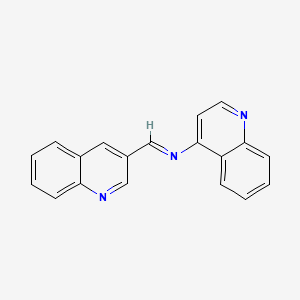
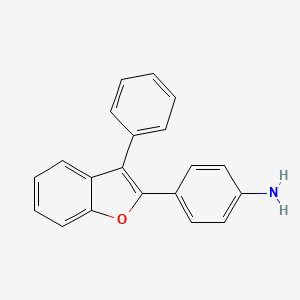
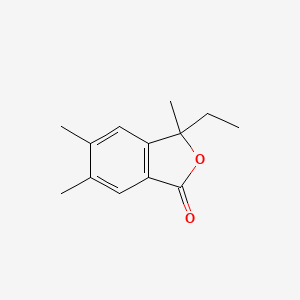
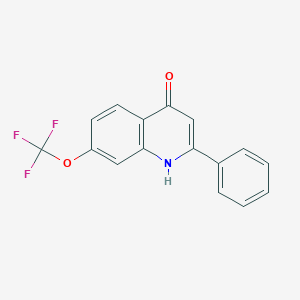
![2-(Aminomethyl)-6-cyanobenzo[d]oxazole](/img/structure/B12878400.png)
